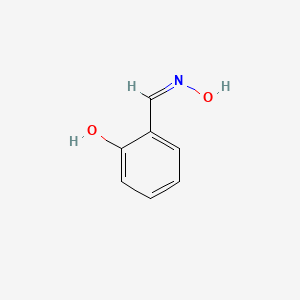

(E)-2-hydroxybenzaldehyde oxime

Description

Structure

3D Structure

Properties

CAS No. |

22032-06-0 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-[(Z)-hydroxyiminomethyl]phenol |

InChI |

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |

InChI Key |

ORIHZIZPTZTNCU-YVMONPNESA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)O |

physical_description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Conventional and Optimized Synthetic Routes

The synthesis of (E)-2-hydroxybenzaldehyde oxime, also known as salicylaldoxime (B1680748), is fundamentally achieved through the condensation reaction between 2-hydroxybenzaldehyde and a hydroxylamine (B1172632) source. chemeo.comnih.govsigmaaldrich.com Over time, various protocols have been developed to optimize yield, reaction time, and environmental impact.

Condensation with Hydroxylamine Hydrochloride: Refined Protocols

The most common method for preparing oximes involves the reaction of a carbonyl compound with hydroxylamine hydrochloride. asianpubs.orgresearchgate.net Traditionally, this reaction is carried out by treating 2-hydroxybenzaldehyde with hydroxylamine hydrochloride in a solvent such as methanol (B129727) or ethanol, often requiring elevated temperatures and extended reaction times. asianpubs.orgasianpubs.org The hydroxylamine hydrochloride itself can be prepared by methods such as the electrolytic reduction of nitric acid or the reaction of sodium nitrite (B80452) with sodium bisulfite. orgsyn.org

Refined protocols have been developed to improve efficiency and yield. One such optimized procedure involves dissolving hydroxylamine hydrochloride and a base, like sodium hydroxide, in deionized water. iastate.edu This aqueous solution is then added to 2-hydroxybenzaldehyde (or a substituted analogue) and heated, for instance, to 80°C for one hour. iastate.edu After cooling, the mixture is acidified to precipitate the oxime, which can then be extracted with an organic solvent like ethyl acetate. iastate.edu This method can lead to quantitative yields. iastate.edu Another approach involves using potassium carbonate as the base in methanol. researchgate.net

The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. researchgate.net It is important to note that aldehydes with two different groups can potentially form two stereoisomeric oximes (E and Z), with the E-isomer typically being the predominant form. asianpubs.org

Catalyzed Oximation Reactions: Exploration of Acidic and Basic Catalysis

The oximation reaction can be significantly influenced by the presence of acidic or basic catalysts. Basic conditions are commonly employed to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. A simple and effective procedure uses a base like sodium carbonate (Na₂CO₃) under grinding conditions at room temperature. asianpubs.orgasianpubs.org The classical method, though less favored now due to the toxicity of the solvent, uses pyridine (B92270) as a basic catalyst in an alcoholic solution. nih.gov

Acid catalysis has also been explored. For example, the oximation of various aldehydes and ketones has been successfully carried out using oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions. orientjchem.org For aldehydes, the reaction can be completed within an hour with excellent yields. orientjchem.org The role of the acid is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine.

Interestingly, even the components of mineral water, which contains various salts like carbonates and sulfates, can act as activators for the hydroxylamine hydrochloride, facilitating the reaction without the need for a dedicated catalyst. ias.ac.in This suggests that weak acidic or basic species can effectively promote the reaction. ias.ac.in

Green Chemistry Approaches in Synthesis: Grinding Methods and Solvent Minimization

In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods for oximes. Solvent-free, solid-state reactions, particularly those employing grinding techniques, have emerged as a leading green alternative. asianpubs.orgasianpubs.orgnih.gov

The grinding method involves physically grinding the reactants—the aldehyde, hydroxylamine hydrochloride, and a solid catalyst—in a mortar with a pestle at room temperature. asianpubs.orgnih.gov This technique is lauded for being simple, efficient, easily controlled, and environmentally friendly. asianpubs.orgasianpubs.org Compared to traditional solvent-based methods, grinding often results in higher yields, shorter reaction times, and milder conditions. asianpubs.org

Several catalysts have proven effective in these solvent-free conditions. Sodium carbonate is one such catalyst used in the grinding synthesis of oximes. asianpubs.org Bismuth(III) oxide (Bi₂O₃) is another notable catalyst for solvent-free oximation, valued for being inexpensive, stable, and non-toxic. nih.gov This method minimizes waste disposal issues and provides a rapid, efficient route to oximes in excellent yields. nih.gov

Below is a table summarizing the results for the synthesis of 2-hydroxybenzaldehyde oxime and related compounds using a grinding method.

| Entry | Aldehyde | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 10 | 95 | asianpubs.org |

| 2 | 4-Chlorobenzaldehyde | 5 | 98 | asianpubs.org |

| 3 | 4-Nitrobenzaldehyde | 5 | 98 | asianpubs.org |

| 4 | 2-Hydroxybenzaldehyde | 10 | 94 | asianpubs.org |

| 5 | p-Chlorobenzaldehyde (Bi₂O₃ catalyst) | 10 | 98 | nih.gov |

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound with various substituents on the aromatic ring is crucial for tuning its chemical and physical properties for different applications.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the salicylaldehyde (B1680747) framework can be achieved by starting with appropriately substituted phenols or benzaldehydes. The oximation reaction itself is generally robust enough to tolerate a wide range of functional groups on the aromatic ring. ias.ac.in

For instance, the synthesis of aryl oximes from various substituted aryl aldehydes has been demonstrated in a simple, catalyst-free system using mineral water and methanol at room temperature. ias.ac.in This method has been applied to aldehydes bearing both EDGs (e.g., -OH, -OCH₃) and EWGs (e.g., -Cl, -NO₂). ias.ac.in The electronic nature of the substituent can influence the reaction rate; aldehydes with electron-withdrawing groups tend to react faster. ias.ac.in However, an ortho-hydroxy group (an EDG) can also accelerate the reaction, possibly by forming a hydrogen bond with the aldehyde group, which increases its electropositivity. ias.ac.in

The following table presents data on the synthesis of various substituted benzaldehyde oximes.

| Entry | Substituent (R) in R-C₆H₄-CHO | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-NO₂ | 10 | 99 | ias.ac.in |

| 2 | 4-Cl | 15 | 98 | ias.ac.in |

| 3 | 4-OH | 10 | 80 | ias.ac.in |

| 4 | 2-OH | 10 | 92 | ias.ac.in |

| 5 | H | 15 | 95 | ias.ac.in |

| 6 | 4-OCH₃ | 20 | 90 | ias.ac.in |

Preparation of O-Alkyl/O-Benzyl Oxime Ethers and Derivatives

The hydroxyl group of the oxime is amenable to further functionalization, most commonly through the formation of O-alkyl or O-benzyl ethers. These derivatives are important intermediates in organic synthesis. jocpr.com

A conventional two-step method involves first preparing the oxime and then reacting it with an alkyl or benzyl (B1604629) halide in the presence of a base (e.g., NaH, K₂CO₃, NaOH) in a suitable solvent like DMF or DMSO. jocpr.com However, one-pot syntheses have been developed for greater efficiency. One such procedure involves reacting an aldehyde, hydroxylamine hydrochloride, and an alkyl halide together in the presence of a base like anhydrous potassium carbonate in a solvent like tetrahydrofuran (B95107) (THF). jocpr.com This method generates the oxime in situ, which is then immediately alkylated. jocpr.com

Another route to O-alkyl ethers involves a transoximation reaction. For example, 4-hydroxybenzaldoxime O-methyl ether can be prepared by reacting 4-hydroxybenzaldehyde (B117250) with methyl isobutyl ketoxime O-methyl ether in the presence of an acid catalyst like sulfuric acid at elevated temperatures. google.comgoogle.com

The synthesis of O-benzyl ethers can be accomplished using various benzylation protocols. A general method involves reacting the alcohol (in this case, the oxime) with 2-benzyloxypyridine and magnesium oxide, activated by methyl triflate. beilstein-journals.org Alternatively, direct benzylation of a substituted 2,4-dihydroxybenzaldehyde (B120756) can be achieved regioselectively at the 4-position using benzyl chloride with potassium fluoride (B91410) or sodium bicarbonate, followed by oximation of the resulting 4-benzyloxy-2-hydroxybenzaldehyde. google.com

Synthesis of Azo-Oxime Ligands

The incorporation of an azo group (—N=N—) into the structure of this compound, also known as salicylaldoxime, results in the formation of azo-oxime ligands. These ligands are of significant interest due to their versatile coordination capabilities with metal ions. A common synthetic route involves a two-step process: the synthesis of an azo-coupled salicylaldehyde precursor, followed by its conversion to the corresponding oxime.

A documented procedure involves the preparation of azo-coupled salicylaldehydes, such as 2-Hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde and 2-hydroxy-5-[(4-nitrophenyl)diazenyl] benzaldehyde. dergipark.org.tr These precursors are then reacted with hydroxylamine hydrochloride to form the final azo-oxime ligands. dergipark.org.tr This oximation step is a standard conversion of an aldehyde functional group to an oxime. Another example from the literature is the synthesis of tridentate ligands with the structural type HONC(Ar)NNC₆H₄CO₂H, which combine azo, oxime, and carboxylate functional groups. researchgate.net These ligands are synthesized to explore their coordination chemistry, for instance, reacting them with iron(III) chloride. researchgate.net

The general reaction can be summarized as the coupling of a diazonium salt with salicylaldehyde, followed by the reaction with hydroxylamine.

Table 1: Examples of Synthesized Azo-Oxime Ligands

| Precursor | Resulting Azo-Oxime Ligand | Reference |

|---|---|---|

| 2-Hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde | 2-hydroxy-5-[(E)-(4-phenyl)diazenyl]benzaldehyde oxime | dergipark.org.tr |

Yield Optimization and Purity Assessment Techniques in Research Synthesis

Achieving high yield and ensuring the purity of synthesized compounds are paramount in chemical research. Various techniques are employed to optimize reaction conditions and rigorously assess the final product's quality.

Yield Optimization

The synthesis of oximes from aldehydes can be optimized by systematically varying several reaction parameters. Studies have shown that the molar ratio of reactants, the choice of catalyst or base, the solvent, and the reaction method (e.g., conventional heating vs. grinding) significantly impact the product yield.

For instance, in the synthesis of oximes via grinding, the molar ratio of aldehyde, hydroxylamine hydrochloride, and sodium carbonate (Na₂CO₃) is critical. One study optimized the reaction of 3-chlorobenzaldehyde (B42229) and found that a molar ratio of 1:1:1.5 for aldehyde:NH₂OH·HCl:Na₂CO₃ gave a 95% yield. asianpubs.org In the absence of the base (Na₂CO₃), the yield dropped dramatically to 12%, highlighting its essential role. asianpubs.org Other research has explored using different catalysts, such as oxalic acid under reflux conditions in acetonitrile, achieving yields of 90-95%. orientjchem.org The choice of solvent also plays a crucial role; comparisons between apolar solvents like toluene (B28343) and polar solvents like methanol or methanol/water mixtures have shown that polar protic solvents can lead to higher yields in shorter reaction times. ias.ac.in

Table 2: Optimization of Oximation Reaction Conditions

| Aldehyde | Reactant Ratio (Aldehyde:NH₂OH·HCl:Base) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | 1:1:1.5 | Grinding, Na₂CO₃ | 95% | asianpubs.org |

| 3-Chlorobenzaldehyde | 1:4:0 | Grinding, No Base | 12% | asianpubs.org |

| Benzaldehyde | 1:1 (mmol) + Oxalic Acid (1 mmol) | Reflux in CH₃CN, 60 min | 95% | orientjchem.org |

| 4-Nitrobenzaldehyde | 1:1.2 (equiv) | Methanol/Mineral Water, 10 min | 95% | ias.ac.in |

Purity Assessment Techniques

A multi-faceted approach is necessary to confirm the identity and purity of the synthesized this compound and its derivatives.

Physical Properties: A primary and straightforward indicator of purity is the melting point. A sharp melting point that corresponds to the literature value suggests a high degree of purity. asianpubs.orggoogle.commdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Characteristic signals, such as the singlet for the C=N-OH proton in ¹H NMR (which disappears upon deuterium (B1214612) exchange), confirm the formation of the oxime. dergipark.org.trnih.gov

Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. The presence of characteristic absorption bands for O-H, C=N, and N-O groups helps to confirm the structure of the oxime. dergipark.org.trnih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for conjugated systems like azo-oxime ligands, providing information about their electronic transitions. dergipark.org.tr

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and its fragmentation patterns, which helps to confirm the molecular formula. dergipark.org.trresearchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values to verify the chemical formula. dergipark.org.trasianpubs.orggoogle.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or mass spectrometry (LC-MS), is a highly sensitive method for assessing purity. nih.govlcms.cz It can separate the main product from impurities and starting materials, allowing for quantification. nih.gov For azo compounds, specific HPLC methods have been developed to ensure product integrity. nih.gov

Flash Column Chromatography: This is a common purification technique used to isolate the desired product from the reaction mixture. ias.ac.innih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the bonding characteristics within a molecule.

The FT-IR spectrum of (E)-2-hydroxybenzaldehyde oxime reveals characteristic absorption bands that correspond to the various vibrational modes of its constituent functional groups. The presence of both a phenolic hydroxyl (-OH) group and an oxime (-NOH) group gives rise to distinct stretching and bending vibrations.

The O-H stretching vibrations are particularly sensitive to their environment. malayajournal.org A free hydroxyl group typically absorbs strongly in the 3550–3700 cm⁻¹ region. malayajournal.org In the case of a related derivative, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, the observed O-H stretching vibrations appear at 3854 cm⁻¹ and 3416 cm⁻¹. malayajournal.org The phenolic O-H in-plane bending vibration is observed in the region of 1270–1150 cm⁻¹, while the out-of-plane bending vibration for an associated -OH group is found between 517–710 cm⁻¹. malayajournal.org For instance, in a substituted salicylaldoxime (B1680748), the O-H out-of-plane bending is seen at 682 cm⁻¹ in the FT-IR spectrum. malayajournal.orgacadpubl.eu

The C=N stretching vibration of the oxime group is another key diagnostic peak. Other important bands include those arising from the aromatic C-H stretching, C=C ring stretching, and various in-plane and out-of-plane bending vibrations of the benzene (B151609) ring.

Table 1: Key FT-IR Band Assignments for this compound and Related Compounds

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| O-H Stretching (Phenolic & Oxime) | 3854, 3416 | malayajournal.org |

| O-H In-Plane Bending | 1301 | malayajournal.org |

| O-H Out-of-Plane Bending | 682 | malayajournal.orgacadpubl.eu |

| C=N Stretching (Oxime) | ~1600-1650 | |

| Aromatic C=C Stretching | ~1450-1600 | |

| Aromatic C-H Stretching | ~3000-3100 |

Note: The exact frequencies can vary based on the specific molecular environment and sample preparation (e.g., KBr disc, Nujol mull). chemicalbook.com

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. A notable application for this compound is the analysis of its Raman spectra as a function of pH. This technique allows for the determination of the acidity constants (pKa values) of the phenolic and oxime hydroxyl groups. researchgate.net

As the pH of a solution of salicylaldoxime is increased, the hydroxyl groups deprotonate, leading to changes in the vibrational modes of the molecule. Specifically, in the pH range of 8.76 to 9.75, new bands emerge at approximately 1552 cm⁻¹ and 1388 cm⁻¹, with their intensities increasing with higher pH. researchgate.net This spectral evolution signifies the deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) species (HL⁻). researchgate.net The presence of well-defined isosbestic points in the Raman spectra at varying pH levels confirms a clear equilibrium between the protonated (H₂L) and deprotonated (HL⁻) forms. researchgate.net Further increasing the pH leads to the deprotonation of the oxime group, which is also reflected by shifts in the Raman bands. For example, a peak at 1582 cm⁻¹ shifts to 1586 cm⁻¹ at pH 9.83 and then to a more intense peak at 1597 cm⁻¹ at pH 10.07. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound offers a clear picture of the proton arrangement in the molecule. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0–7.6 ppm. koreascience.kr The proton of the aldehyde group (in the precursor, salicylaldehyde) resonates at a characteristic downfield position of approximately δ 9.9 ppm. koreascience.kr The phenolic hydroxyl proton signal is found even further downfield, around δ 11.07 ppm, due to strong intramolecular hydrogen bonding with the oxime nitrogen. koreascience.kr The oxime proton itself (CH=N) is observed at about δ 8.3 ppm. koreascience.kr

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.0 - 7.6 | Multiplet | koreascience.kr |

| Aldehyde Proton (in precursor) | ~9.9 | Singlet | koreascience.kr |

| Phenolic -OH | ~11.07 | Singlet | koreascience.kr |

| Oxime CH=N | ~8.3 | Singlet | koreascience.kr |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the oxime group (C=N) typically resonates in the range of δ 149–151 ppm. rsc.org The carbons of the aromatic ring appear in the characteristic region of δ 115–160 ppm. The carbon atom bearing the phenolic hydroxyl group (C-OH) is typically found at the downfield end of this range due to the deshielding effect of the oxygen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Oxime) | ~149-151 |

| C-OH (Phenolic) | ~155-160 |

| Aromatic Carbons | ~115-135 |

Note: These are predicted values; experimental values can be found in various chemical databases. chemicalbook.comhmdb.cahmdb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* and n→π* transitions associated with the benzene ring and the oxime group. The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution, reflecting the different electronic environments of the protonated and deprotonated species. This technique is particularly useful for studying the formation of metal complexes with salicylaldoxime, as the coordination of a metal ion often leads to significant shifts in the absorption maxima. chemicalbook.com

Electronic Transition Analysis and Chromophore Characterization

The electronic properties of this compound are governed by the presence of chromophoric groups within its structure. The benzene ring and the oxime group (-C=N-OH) are the primary chromophores responsible for the molecule's absorption of ultraviolet-visible (UV-Vis) light.

Theoretical studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), are used to predict and interpret the electronic transitions. malayajournal.org For a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, calculations have shown that the primary absorption band is due to a π-π* transition. malayajournal.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The calculated and experimental UV-Vis spectra for this related molecule show good agreement, with experimental absorption bands observed at 280, 350, and 430 nm. malayajournal.org In such systems, electrons can transfer from a donor part of the molecule to an acceptor part, influencing the electronic properties. longdom.org

The specific wavelengths of maximum absorption (λmax) for this compound are crucial for its characterization.

Spectral Studies of Complex Formation

This compound and its derivatives are known to form complexes with various metal ions. The formation of these complexes can be monitored using spectral techniques, particularly UV-Vis spectroscopy. Changes in the absorption spectrum upon addition of a metal ion indicate the formation of a new chemical species.

For instance, Schiff bases derived from hydroxybenzaldehydes have been shown to form complexes with transition metal ions like Ni²⁺, Cu²⁺, Co²⁺, and Cd²⁺. orientjchem.org The electronic spectra of these complexes exhibit bands that are different from the free ligand, often in the range of 200-420 nm, which are attributed to charge transfer transitions. orientjchem.org The study of these spectral shifts provides valuable information about the coordination environment and geometry of the metal ion in the complex. orientjchem.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of this compound is 137.14 g/mol . nih.govsigmaaldrich.com

The electron ionization (EI) mass spectrum of a related compound, benzaldehyde, shows a prominent molecular ion peak [M]⁺ at m/z 106. docbrown.info Key fragment ions for benzaldehyde include those at m/z 105 ([M-H]⁺), 77 ([C₆H₅]⁺), and 51. docbrown.info For this compound, the fragmentation pattern would be influenced by the presence of the hydroxyl and oxime functional groups. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. uv.mx

Table 1: Key Mass Spectrometry Data for Benzaldehyde

| m/z Value | Proposed Fragment |

|---|---|

| 106 | [C₇H₆O]⁺ (Molecular Ion) |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

This table is based on the fragmentation of the related compound benzaldehyde and serves as an illustrative example.

Single-Crystal X-ray Diffraction (XRD) Analysis

Conformational Analysis and E/Z Isomerism Resolution

The C=N double bond in oximes gives rise to the possibility of E/Z isomerism. In the case of 2-hydroxybenzaldehyde oxime, the (E)-isomer is the one where the hydroxyl group of the oxime and the benzene ring are on opposite sides of the C=N double bond. X-ray diffraction studies have unambiguously confirmed the E configuration for related oxime structures. nih.gov The determination of the correct isomer is crucial, as the different spatial arrangements of the atoms can lead to different chemical and physical properties. researchgate.net Computational methods can also be employed to predict the relative stabilities of the E and Z isomers. rsc.org

Hydrogen Bonding Networks and Supramolecular Interactions in Solid State

In the solid state, molecules of this compound are not isolated but interact with each other through various non-covalent forces, primarily hydrogen bonds. The hydroxyl group of the phenol (B47542) and the oxime functional group are both capable of acting as hydrogen bond donors and acceptors. These interactions lead to the formation of extended supramolecular architectures. rsc.org For instance, in the crystal structure of a related compound, intermolecular O-H···N hydrogen bonds were observed to stabilize the crystal packing. researchgate.net The study of these hydrogen bonding networks is essential for understanding the crystal packing and the resulting physical properties of the solid material. nih.govnih.gov

Crystallographic Data Redetermination

The continuous improvement in crystallographic techniques and software sometimes necessitates the redetermination of previously reported crystal structures to obtain more accurate and reliable data. researchgate.net Redetermination studies can lead to a better understanding of the subtle structural features of the molecule and its interactions in the solid state. These updated crystallographic information files (CIFs) are crucial for the scientific community for comparative studies and further research.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (E)-2-hydroxybenzaldehyde oxime, DFT calculations offer significant insights into its fundamental chemical and physical characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest point on the potential energy surface. For this compound, this is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). nih.gov The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structure is a true energy minimum. nih.gov

Vibrational frequency analysis not only confirms the stability of the optimized geometry but also allows for the prediction of the infrared (IR) spectrum. The calculated vibrational modes can be compared with experimental data, such as the gas-phase IR spectrum available from the NIST WebBook, to validate the computational model. nist.gov Key vibrational modes for this molecule include the O-H stretching of the phenolic and oxime hydroxyl groups, C=N stretching of the oxime, and various C-H and C-C vibrations within the aromatic ring. nih.govrsc.org For instance, the O-H stretching vibrations are typically observed in the high-frequency region of the spectrum. nih.gov

Table 1: Selected Theoretical Vibrational Frequencies for this compound Analogues This table is illustrative and based on typical values for similar functional groups.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | ~3700 - 3600 |

| O-H Stretch (Oxime) | ~3300 |

| C-H Stretch (Aromatic) | ~3110 - 3000 |

| C=N Stretch (Oxime) | ~1650 |

The electronic properties of this compound are critical to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. acadpubl.eu The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eumalayajournal.org For similar aromatic oximes, the HOMO is often localized on the benzene (B151609) ring and the phenolic oxygen, while the LUMO is centered on the oxime group. malayajournal.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eu It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. acadpubl.euacadpubl.eu For this compound, the oxygen and nitrogen atoms are expected to be regions of high negative potential, whereas the hydrogen atoms of the hydroxyl groups will exhibit positive potential. acadpubl.eu

Mulliken population analysis is used to calculate the partial atomic charges within the molecule, providing a quantitative measure of the electron distribution. This analysis helps in understanding the electrostatic interactions and the polarity of different bonds within the molecule.

Table 2: Calculated Electronic Properties for a Derivative, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime Data from a study on a related compound using B3LYP/6-311++G(d,p) level of theory. malayajournal.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.269502 |

| LUMO Energy | -2.509433 |

The first-order hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response. mdpi.com Molecules with large β values are of interest for applications in optoelectronics and photonics. The NLO properties of organic molecules are often associated with intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. mdpi.com The presence of the hydroxyl (electron-donating) and oxime groups on the aromatic ring of this compound suggests that it may exhibit NLO properties. Computational methods, such as DFT, can be used to calculate the components of the first-order hyperpolarizability tensor and the total hyperpolarizability (β_tot). nih.gov The calculated values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. mdpi.com

Table 3: Illustrative First-Order Hyperpolarizability Data for Chloro-Substituted Benzaldehydes This table provides an example of calculated NLO properties for related compounds. mdpi.com

| Compound | Dipole Moment (Debye) | First-Order Hyperpolarizability (10⁻³⁰ cm⁵/esu) |

|---|---|---|

| o-Cl benzaldehyde | 3.1243 | 155.86 |

| m-Cl benzaldehyde | 1.8918 | 240.86 |

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of molecules. This method involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted chemical shifts can then be compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure and assign the spectral peaks. arabjchem.org For this compound, the GIAO method can be employed to predict the chemical shifts for the aromatic protons, the aldehydic proton, and the carbons of the benzene ring and the oxime group.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts for (E)-Benzaldehyde Oxime Reference data for a closely related compound. rsc.org

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (CH=N) | 8.17 |

| ¹H (Aromatic) | 7.30-7.60 |

| ¹³C (C=N) | 150.5 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. hw.ac.uk MD simulations provide insights into the conformational dynamics, stability, and intermolecular interactions of this compound in different environments, such as in solution or in complex with other molecules. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing information about the flexibility of the molecule and its interactions with its surroundings. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure over the simulation period. nih.gov

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical methods are employed to investigate the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and energy profiles of reaction pathways, these studies can predict the most likely sites for chemical attack and the preferred products of a reaction. For example, the orthoselectivity observed in the formylation of phenols to produce compounds like 2-hydroxybenzaldehyde can be rationalized through quantum chemical calculations that compare the activation energies for ortho-, meta-, and para-substitution. researchgate.net These studies often involve the calculation of reaction intermediates and transition states to elucidate the reaction mechanism at a molecular level.

Theoretical Modeling of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Computational and theoretical chemistry provides a powerful lens for understanding the non-covalent interactions that govern the supramolecular assembly of this compound. These studies, often employing Density Functional Theory (DFT) and Hirshfeld surface analysis, offer deep insights into the nature and energetics of hydrogen bonding and π-stacking interactions, which are crucial in determining the crystal packing and solid-state properties of the compound.

Detailed theoretical investigations into salicylaldoxime (B1680748) derivatives, which are structurally analogous to this compound, have elucidated the intricate network of intermolecular forces at play. A key feature in these systems is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the oxime's nitrogen atom, creating a stable six-membered ring. nih.gov This intramolecular interaction significantly influences the molecule's conformation and its subsequent intermolecular associations.

Beyond the intramolecular hydrogen bond, a variety of intermolecular hydrogen bonds are observed in related salicylaldoxime structures. For instance, in 2-hydroxy-4-methyl-benzaldehyde oxime, intermolecular O-H(oxime)⋯O(hydroxyl) hydrogen bonds lead to the formation of inversion dimers. nih.gov In other derivatives, such as 2,4-dihydroxy-benzaldehyde oxime, a more complex network arises, involving O-H(oxime)⋯O(4-hydroxy) hydrogen bonds that generate chains, which are further interconnected by other hydrogen bonding motifs to form sheets. nih.gov These findings suggest that the intermolecular hydrogen bonding patterns in this compound are similarly crucial for its crystal packing.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions. This method maps the regions of close contact between neighboring molecules in a crystal, providing a detailed picture of the forces at play. In a study of a rhodamine B-salicylaldehyde Schiff base derivative, which also contains the salicylaldehyde (B1680747) moiety, Hirshfeld surface analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions were the most significant contributors to the crystal packing. nih.gov

The table below summarizes the types of intermolecular interactions and their key characteristics as identified in computational studies of structurally related salicylaldoximes.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Intramolecular Hydrogen Bond | O-H (hydroxyl) | N (oxime) | ~1.7 | Forms a stable S(6) graph-set motif. |

| Intermolecular Hydrogen Bond | O-H (oxime) | O (hydroxyl) | - | Can lead to the formation of dimers and chains. |

| C-H⋯π Interaction | C-H | π-system of benzene ring | ~3.8 | Contributes to the stabilization of the crystal packing. |

| π-π Stacking | Benzene ring | Benzene ring | > 4.0 | Often weak or absent in favor of other interactions. |

It is important to note that the specific nature and geometry of these interactions in this compound itself would depend on its specific crystalline form. However, the consistent observation of strong intramolecular hydrogen bonds and a variety of intermolecular hydrogen and C-H⋯π interactions in closely related compounds provides a robust theoretical framework for understanding its solid-state behavior.

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Coordination Modes

The efficacy of (E)-2-hydroxybenzaldehyde oxime as a chelating agent stems from its distinct structural features, which dictate its interaction with metal ions.

Bidentate Chelation through Phenolic Oxygen and Oxime Nitrogen

This compound primarily functions as a bidentate ligand. wikipedia.org This means it can bind to a central metal ion through two of its atoms, in this case, the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the oxime group. wikipedia.orgnih.gov This dual-point attachment results in the formation of a stable five-membered chelate ring, a common and favored structure in coordination chemistry. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which, along with the neutral nitrogen atom of the oxime, coordinates with the metal ion. wikipedia.org This chelation process is fundamental to the formation of neutral complexes with divalent metal ions. wikipedia.org

Influence of Substituents on Steric Hindrance and Electronic Effects

The coordination properties of this compound can be systematically modified by introducing various substituents onto the benzene (B151609) ring. These substituents can exert both steric and electronic effects, thereby influencing the stability and reactivity of the resulting metal complexes. researchgate.netnih.gov

Electronic Effects: Electron-withdrawing groups (such as -NO₂) or electron-donating groups (such as -OH) attached to the benzene ring can alter the electron density on the donor atoms (phenolic oxygen and oxime nitrogen). acs.orgnih.gov For instance, electron-withdrawing groups generally increase the acidity of the phenolic proton, which can facilitate coordination at lower pH values. Conversely, electron-donating groups can enhance the basicity of the donor atoms, potentially leading to stronger metal-ligand bonds. Studies on substituted salicylaldehyde (B1680747) derivatives have shown that these electronic perturbations can significantly impact the strength of the intramolecular hydrogen bond and, by extension, the chelating ability of the ligand. nih.gov

Acidity Constants (pKa) Determination and Relation to Extractive Efficacy

The acidity constant (pKa) of the phenolic hydroxyl group in this compound is a critical parameter that governs its extractive efficacy for metal ions. The extraction of a metal ion by this ligand typically involves the release of a proton from the phenolic group. wikipedia.org Therefore, the pH of the aqueous phase plays a pivotal role in the extraction process.

The pKa value determines the pH range over which the ligand is deprotonated and thus available to form a neutral complex with the metal ion, which can then be extracted into an organic solvent. A lower pKa value implies that the ligand can be deprotonated at a lower pH, making it an effective extractant for metals in more acidic solutions. The relationship between the pKa of substituted salicylaldoximes and their extractive capabilities has been a subject of investigation, with the aim of designing ligands with enhanced selectivity for specific metal ions under particular pH conditions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically straightforward, leading to a wide array of complexes with diverse properties and structures.

Preparation of Transition Metal Complexes

A variety of transition metal complexes of this compound have been synthesized and characterized. researchgate.net These include complexes with common transition metals such as:

Copper(II): Forms a well-known greenish-yellow precipitate. wikipedia.org

Iron(II/III) jocpr.com

Nickel(II) researchgate.net

Cobalt(II) researchgate.net

Zinc(II) researchgate.net

Manganese(II) jocpr.com

Cadmium(II) researchgate.net

Palladium(II)

The general method for the synthesis of these complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with the adjustment of pH to facilitate the deprotonation of the ligand. jocpr.com The resulting complexes are often colored solids that can be isolated by filtration. wikipedia.orgjocpr.com

Metal-to-Ligand Stoichiometry and Coordination Geometries

The stoichiometry of the metal complexes formed with this compound is most commonly 1:2 (metal:ligand). nih.gov This is particularly true for divalent metal ions, where two deprotonated ligand molecules neutralize the +2 charge of the metal ion, forming a neutral complex. wikipedia.org

The coordination geometry of these complexes is dependent on the nature of the metal ion and the reaction conditions. The most common geometries observed are:

Square Planar: Often seen for d⁸ metal ions like Ni(II) and Pd(II).

Tetrahedral: Can be adopted by d¹⁰ ions such as Zn(II).

Octahedral: This geometry is common for many transition metals, including Co(II), Fe(II), and Mn(II), where two ligand molecules and two solvent molecules (like water) or other ancillary ligands coordinate to the metal center. jocpr.com For example, magnetic moment values have suggested octahedral geometries for some transition metal complexes. jocpr.com

The following table summarizes the typical stoichiometries and coordination geometries for some metal complexes of this compound.

| Metal Ion | Typical Metal:Ligand Stoichiometry | Common Coordination Geometry |

| Cu(II) | 1:2 | Distorted Octahedral |

| Fe(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Square Planar |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

| Mn(II) | 1:2 | Octahedral |

| Pd(II) | 1:1, 1:2 | Square Planar |

| Cd(II) | 1:2 | Tetrahedral |

Spectroscopic and Magnetic Properties of Metal Chelates

The formation of metal chelates with this compound and its derivatives results in distinct spectroscopic and magnetic characteristics that provide insight into their structure and bonding.

Spectroscopic Properties: Infrared (IR) spectroscopy is a key tool for confirming complex formation. The free ligand exhibits characteristic vibrational bands, such as the O-H stretch of the oxime group. researchgate.net Upon coordination to a metal ion, the IR spectrum shows noticeable shifts. For instance, in palladium(II) complexes, the this compound ligand coordinates as a bidentate chelate through the oxygen of the deprotonated phenolic group and the nitrogen of the oxime group. researchgate.net In some iron(III) complexes, specific bands corresponding to Fe-N bonds can be identified in the far-IR region. mdpi.com

Electronic absorption spectra (UV-Vis) of the metal complexes are characterized by both intra-ligand and charge-transfer transitions. The free ligands typically show absorptions in the UV region corresponding to π→π* transitions. ias.ac.in Upon forming a complex, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions, giving the complexes their characteristic colors. iucr.org For example, theoretical studies on iron(III) complexes of related azo-containing salicylaldoxime (B1680748) ligands have assigned bands above 600 nm to LMCT, while higher energy bands are assigned to intra-ligand transitions. iucr.org The specific wavelengths and intensities of these d-d and charge-transfer bands are indicative of the coordination geometry around the metal center, which can range from square planar to distorted octahedral. ias.ac.incapes.gov.br

| Metal Ion | Derivative/Complex Type | Absorption Bands (nm) | Assignment | Reference |

|---|---|---|---|---|

| Ni(II) | Schiff Base Complex | 512, 684 | d-d transitions (1A1g → 2A1g, 1A1g →1B1g) | capes.gov.br |

| Cu(II) | Schiff Base Complex | ~400 | d-d transition (2B1g→ 2A1g) | capes.gov.br |

| Fe(III) | Azo-Salicylaldoxime Complex | ~609 | Ligand-to-Metal Charge Transfer (LMCT) | iucr.org |

| Fe(III) | Azo-Salicylaldoxime Complex | 331-417 | Intra-ligand (π→π, n→π) | iucr.org |

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the electronic configuration and stereochemistry of the central metal ion in the chelate. For instance, nickel(II) complexes of ligands derived from 2,4-dihydroxy benzaldehyde (B42025) have been found to be diamagnetic, which is a strong indicator of a square-planar geometry. capes.gov.br In contrast, the corresponding copper(II) complex exhibits a magnetic moment of approximately 1.64 Bohr magnetons (B.M.), consistent with the presence of one unpaired electron in a monomeric, likely square-planar, environment. capes.gov.br Iron(II) complexes can exhibit high-spin behavior with significant magnetic anisotropy due to zero-field splitting effects. rsc.org The measured magnetic moments can confirm the spin state (e.g., high-spin vs. low-spin) and provide evidence for the coordination geometry of the complex. capes.gov.brrsc.org

| Metal Ion | Complex Type | Magnetic Moment (μeff) [B.M.] | Inferred Property | Reference |

|---|---|---|---|---|

| Cu(II) | Schiff Base of 2,4-dihydroxybenzaldehyde (B120756) | 1.64 | One unpaired electron, monomeric | capes.gov.br |

| Ni(II) | Schiff Base of 2,4-dihydroxybenzaldehyde | Diamagnetic | Square-planar geometry | capes.gov.br |

| Fe(II) | Cyclam Derivative Complex | ~5.4 (at RT) | High-spin (S=2), orbital contribution | rsc.org |

Applications in Metal Ion Extraction and Separation

This compound and its alkylated derivatives are well-established extractants in hydrometallurgy, particularly for the separation of metal ions from aqueous solutions. wikipedia.org This application leverages the ligand's ability to form neutral, water-insoluble complexes with metal ions that are preferentially soluble in organic solvents. chemicalbook.com

Selective Extraction of Specific Metal Ions (e.g., Copper, Iron)

A primary application of this compound is the selective extraction of copper(II) from ore leach solutions. wikipedia.org The selectivity is highly dependent on the pH of the aqueous phase. It forms a characteristic greenish-yellow precipitate with copper ions in weakly acidic conditions, around pH 2.6. wikipedia.org Under these conditions, many other metal ions remain in the aqueous solution. For example, nickel(II) only begins to precipitate at a higher pH of 3.3. wikipedia.org This pH-dependent reactivity allows for an effective separation of copper from nickel. wikipedia.org

Studies on derivatives like tert-octylsalicylaldoxime have demonstrated excellent selectivity for Cu(II) over other common metal ions such as Fe(III), Zn(II), Ni(II), and Co(II) in acidic media. While highly selective for copper, it is noted that iron(III) can interfere with the extraction process under certain conditions. wikipedia.org The high efficiency and selectivity for copper have made these oximes commercially important reagents in the copper mining industry.

| Metal Ion | Extraction Percentage (%) at pH 1.0 | Extraction Percentage (%) at pH 2.5 | Reference |

|---|---|---|---|

| Cu(II) | ~80% | >95% | |

| Fe(III) | <5% | ~10% | |

| Zn(II) | <5% | <5% | |

| Ni(II) | <5% | <5% | |

| Co(II) | <5% | <5% |

Data is illustrative and based on findings for tert-octylsalicylaldoxime.

Mechanistic Understanding of Extraction Processes

The extraction of divalent metal ions (M²⁺) by this compound (L'H₂) proceeds via a cation exchange mechanism. wikipedia.org In this process, two molecules of the ligand react with one metal ion. The proton from the phenolic hydroxyl group of each ligand is exchanged for the metal ion, forming a neutral 2:1 ligand-to-metal complex that is soluble in the organic phase, while two protons are released into the aqueous phase. wikipedia.org

The general equilibrium for the extraction can be represented as: M²⁺(aq) + 2 L'H₂(org) ⇌ M(L'H)₂(org) + 2 H⁺(aq) wikipedia.org

The organic solvent, or diluent (such as kerosene (B1165875) or dichloromethane), plays a critical role in the process by solvating the extractant and the resulting metal complex, thereby influencing the extraction efficiency. The extraction process is reversible. After the metal-loaded organic phase is separated, the metal can be stripped back into an aqueous solution using a strong acid, which protonates the ligand and releases the metal ion. wikipedia.org This allows for the recovery of the purified metal and the regeneration of the extractant for reuse. wikipedia.org

Tuning Extractant Strength through Ligand Modification

The efficacy and strength of salicylaldoxime-based extractants can be precisely controlled by introducing various substituent groups onto the benzene ring. These modifications alter the electronic and steric properties of the ligand, thereby tuning its extraction capabilities.

Electronic Effects : Adding electron-withdrawing substituents (e.g., bromo, nitro) to the ring increases the acidity (lowers the pKa) of the phenolic proton. This facilitates the deprotonation and coordination to the metal ion, making the ligand a stronger extractant.

Steric Effects : Conversely, introducing bulky alkyl groups can create steric hindrance that may impede the formation of the metal complex, thus weakening the extractant.

Hydrogen Bonding : Research has shown that the strength of the intramolecular hydrogen bond between the oxime's hydrogen and the phenolic oxygen is a key factor. Substituents in the 3-position that "buttress" or support this hydrogen-bonded, pseudo-macrocyclic structure tend to create stronger extractants. For instance, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) oxime was found to be a particularly potent extractant for copper.

These modifications allow for the rational design of ligands with tailored properties for specific separation challenges.

Supramolecular Assemblies Involving Metal Complexes

The coordination chemistry of this compound extends into the realm of supramolecular chemistry, primarily through the influence of hydrogen bonding. The structure of the archetypal bis(salicylaldoximato)copper(II) complex is stabilized by strong intramolecular hydrogen bonds. wikipedia.org In this trans-planar complex, the hydroxyl group of one oximato ligand forms a hydrogen bond with the phenolate (B1203915) oxygen atom of the other ligand, creating a stable, six-membered pseudo-macrocyclic ring system. wikipedia.orgias.ac.in

These intramolecular interactions are fundamental to the stability of the individual complex unit. Furthermore, intermolecular interactions can lead to the formation of more extended architectures in the solid state. Crystal structure analysis reveals that while intermolecular contact distances are generally normal, the packing of these units builds the crystal lattice. capes.gov.br In some related systems, the interplay of coordination bonds and non-covalent interactions like hydrogen bonding can dictate the formation of polynuclear clusters and other complex assemblies. ias.ac.in The oxime moiety, when combined with a metal coordination site, serves as a bridge between simple coordination complexes and larger supramolecular structures, a principle that is being explored to build novel high-nuclearity metal clusters. ias.ac.in

Applications in Chemical Sciences

Organic Synthesis and Reaction Intermediates

Formation of Nitrile Oxides and Amines from Oxime Derivatives

(E)-2-hydroxybenzaldehyde oxime serves as a precursor for the synthesis of nitrile oxides and amines, which are valuable intermediates in organic synthesis.

The transformation of oximes into nitrile oxides can be achieved through various methods. One common approach involves the dehydration of the oxime. chemtube3d.com Another method is the reaction of the corresponding hydroxamic acid with a dehydrating agent like triflic anhydride, which generates a transient nitrile oxide. researchgate.net This intermediate can then be trapped by a suitable dipolarophile. The formation of nitrile oxides from oximes is a key step in the synthesis of isoxazoles and other heterocyclic compounds. chemtube3d.com The process typically involves the removal of a proton from the hydroxyl group of the oxime by a base, followed by the elimination of a leaving group. chemtube3d.com

Furthermore, derivatives of this compound can be converted to amines . The reduction of the oxime group is a common method for synthesizing primary amines. For instance, the reduction of an oxime with a reagent like sodium cyanoborohydride can yield the corresponding amine. nih.gov

Role in Beckmann Rearrangement and Nitrone Formation

This compound and its derivatives are key players in the Beckmann rearrangement and in the formation of nitrones, highlighting their importance in synthetic organic chemistry.

The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms an oxime into an amide or a nitrile. masterorganicchemistry.comwikipedia.org When an oxime derived from an aldehyde, such as this compound, undergoes this rearrangement, it typically yields a nitrile. masterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion, which then, in the case of aldoximes, deprotonates to give the nitrile. masterorganicchemistry.comwikipedia.org Various reagents can catalyze this rearrangement, including acids like sulfuric acid and phosphorus pentachloride, as well as milder reagents like cyanuric chloride with zinc chloride. wikipedia.orgchem-station.com

| Catalyst System | Description | Reference |

|---|---|---|

| Acids (e.g., Sulfuric Acid, Polyphosphoric Acid) | Traditional and widely used catalysts for the rearrangement. | wikipedia.org |

| Cyanuric Chloride and Zinc Chloride | A catalytic system that can be used for the rearrangement. | wikipedia.orgchem-station.com |

| Tosyl Chloride, Thionyl Chloride, Phosphorus Pentachloride | Other reagents known to promote the Beckmann rearrangement. | wikipedia.org |

Nitrone formation from oxime derivatives is another significant transformation. Nitrones are 1,3-dipoles that are highly useful in cycloaddition reactions for the synthesis of five-membered heterocyclic compounds. rsc.org The formation of a nitrone can occur through the isomerization of an oxime, for example, via a thermal 1,2-hydrogen shift. researchgate.net In some cases, the initial condensation of an aldehyde with hydroxylamine (B1172632) forms an intermediate oxime, which can then cyclize to generate a nitrone. This nitrone can then participate in intermolecular dipolar cycloaddition reactions. rsc.org

Corrosion Inhibition Studies: Mechanistic Insights at Metal Surfaces

This compound and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.com The inhibitory action is attributed to the adsorption of the oxime molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. researchgate.netscielo.br

The mechanism of corrosion inhibition involves the interaction of the inhibitor molecules with the metal surface. The presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons of the aromatic ring in this compound, facilitates its adsorption onto the metal. mdpi.com This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance and understand the mechanism of these inhibitors. mdpi.comresearchgate.net Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, confirming the formation of a protective film on the metal surface. researchgate.net

The effectiveness of the inhibition is generally found to increase with the concentration of the inhibitor. mdpi.comresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netscielo.br Quantum chemical calculations and molecular dynamics simulations are also utilized to provide theoretical insights into the electronic properties and adsorption behavior of these inhibitor molecules on the metal surface. scielo.brnih.gov

| Technique | Key Findings | Reference |

|---|---|---|

| Potentiodynamic Polarization | Inhibitors act as mixed-type, affecting both anodic and cathodic reactions. | mdpi.comresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance and decreased double-layer capacitance, indicating a protective film. | researchgate.net |

| Adsorption Isotherm | Adsorption often follows the Langmuir isotherm, suggesting monolayer formation. | researchgate.netscielo.br |

| Quantum Chemical Calculations | Provide theoretical understanding of electronic properties and adsorption. | scielo.brnih.gov |

Exploration of Biological Activities: Mechanistic and in Vitro Studies

Enzyme Inhibition Mechanisms

The ability of a compound to selectively inhibit an enzyme is a cornerstone of drug discovery and molecular biology research. While direct studies on (E)-2-hydroxybenzaldehyde oxime are limited for certain enzymes, research on closely related analogues provides significant insight.

The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are major targets for anti-inflammatory drugs. nih.gov These enzymes, existing as COX-1 and COX-2 isoforms, are inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of inhibition often involves blocking the enzyme's channel to prevent the entry of its substrate, arachidonic acid. nih.gov

Currently, specific in vitro studies detailing the inhibitory mechanism of this compound against COX-1 or COX-2 are not extensively available in the reviewed scientific literature. Research on other novel heterocyclic compounds, such as isoxazole (B147169) derivatives, has demonstrated selective inhibition of COX-2, highlighting the potential for structurally diverse molecules to target this enzyme. nih.gov

1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is the first and primary rate-determining enzyme in the methylerythritol 4-phosphate (MEP) pathway. mdpi.com This pathway is essential for the biosynthesis of isoprenoids in plants and many pathogens. mdpi.comnih.gov The DXS enzyme catalyzes the reaction between pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). wikipedia.orgmdpi.com As a thiamine (B1217682) diphosphate-dependent enzyme, it represents a potential target for developing new anti-infective agents. nih.gov

There is a lack of specific studies in the available literature that investigate the inhibitory activity of this compound on DXP synthase. Research into DXS inhibition is ongoing, with a focus on identifying compounds that can selectively target this enzyme over other thiamine-dependent enzymes in host organisms. nih.gov

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. researchgate.neteurekaselect.com Under hyperglycemic conditions, the overactivation of this pathway is a key factor in the development of long-term diabetic complications. researchgate.netnih.gov Consequently, ALR2 is a significant therapeutic target, and its inhibition is a strategy to prevent or delay these pathologies. eurekaselect.comnih.gov

While direct kinetic data for this compound is not specified, extensive research has been conducted on a series of its derivatives, namely (E)-benzaldehyde O-benzyl oximes. nih.gov These nature-inspired compounds have been identified as ALR2 inhibitors. nih.gov Studies indicate that the polyhydroxy substitution pattern on the benzaldehyde (B42025) portion of the molecule is critical for both enzyme inhibition and antioxidant capacity. nih.gov For instance, derivatives like (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime were found to be highly effective dual-acting agents, combining potent ALR2 inhibition with significant antioxidant properties. nih.gov

The table below summarizes the ALR2 inhibitory activity of several related (E)-benzaldehyde oxime derivatives.

| Compound | ALR2 Inhibition IC₅₀ (µM) |

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) | 0.054 ± 0.005 |

| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8b) | 0.065 ± 0.006 |

| (E)-2,3-dihydroxybenzaldehyde O-benzyl oxime (6a) | 0.28 ± 0.01 |

| (E)-2,5-dihydroxybenzaldehyde O-benzyl oxime (6d) | 0.20 ± 0.01 |

| (E)-3,4-dihydroxybenzaldehyde O-benzyl oxime (9) | 0.16 ± 0.01 |

| Data sourced from studies on (E)-benzaldehyde O-benzyl oxime derivatives. nih.gov |

Antioxidant Properties and Radical Scavenging Activity

Antioxidants mitigate the damaging effects of free radicals and reactive oxygen species in biological systems. The phenolic hydroxyl group present in this compound suggests a potential for such activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate the radical scavenging ability of compounds. e3s-conferences.org The DPPH assay involves a stable free radical that loses its deep violet color when it accepts an electron or hydrogen atom from an antioxidant. nih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation. nih.gov The mechanism of scavenging can occur through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

A structure-activity relationship study of several natural hydroxybenzaldehydes evaluated their antioxidant capacity using DPPH and ABTS assays. researchgate.net In this study, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), the direct precursor to this compound, showed negligible radical scavenging activity in these specific tests. researchgate.net This suggests that the conversion of the aldehyde group to an oxime group may be a critical factor in modulating the compound's antioxidant potential, although direct comparative studies are needed for confirmation.

The superoxide (B77818) radical (O₂•⁻) is a primary reactive oxygen species generated during cellular metabolism. nih.gov While it can initiate lipid peroxidation, a destructive chain reaction that damages cell membranes, it can also act as a terminator of this process. nih.gov The inhibition of lipid peroxidation is a crucial antioxidant defense mechanism. This is often measured by quantifying thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid breakdown. researchgate.net

In vitro studies specifically quantifying the superoxide radical scavenging or lipid peroxidation inhibitory effects of this compound are not detailed in the reviewed literature. However, studies on other phenolic compounds have demonstrated potent scavenging of superoxide and peroxyl radicals, as well as significant inhibition of lipid peroxidation, often with IC₅₀ values in the micromolar range. nih.gov For example, the metabolite 4-hydroxynimesulide was shown to be a good scavenger of superoxide radicals with an IC₅₀ of 40 µmol/L and a potent inhibitor of the propagation phase of lipid peroxidation. nih.gov These studies provide a framework for how the activity of this compound could be assessed.

Antimicrobial Activity Mechanisms

This compound and its derivatives have been a subject of research for their potential antimicrobial properties. ontosight.ai The mechanisms underlying these activities are multifaceted, involving direct action against bacteria and interference with community behaviors such as biofilm formation.

The antibacterial potential of salicylaldoxime (B1680748) and structurally related compounds has been evaluated against various bacterial strains. While comprehensive data on this compound itself is limited, studies on its derivatives and related salicylic (B10762653) acid compounds provide insights into its expected efficacy, particularly against Gram-positive bacteria.

Gram-positive bacteria possess a thick peptidoglycan layer but lack an outer membrane, which can make them more susceptible to certain antimicrobial agents compared to Gram-negative bacteria. nih.gov Derivatives of salicylanilide, which share a core structural similarity, have demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.98 μmol/L. nih.gov Similarly, salicylic acid, a related phenolic compound, has been shown to exert a dose-dependent bacteriostatic effect against Staphylococcus aureus. nih.gov The antibacterial action of such phenolic compounds is often attributed to their ability to interact with and disrupt the bacterial cell membrane, leading to a loss of chemiosmotic control and subsequent cell death. nih.gov

While this compound is recognized for its antibacterial properties, detailed studies quantifying its specific MIC values against a broad panel of Gram-positive strains are not extensively documented in the reviewed literature. ontosight.ai However, the performance of its analogues suggests a promising area for further investigation.

Table 1: In Vitro Antibacterial Activity of Structurally Related Compounds Against Gram-Positive Bacteria

| Compound Class | Target Organism(s) | Observed Efficacy | Reference(s) |

| Salicylanilide Derivatives | Gram-positive bacteria, including MRSA | Significant antibacterial activity (MIC ≥ 0.98 μmol/L) | nih.gov |

| Salicylic Acid | Staphylococcus aureus | Dose-dependent bacteriostatic activity | nih.gov |

| Salicylaldoxime | General Bacteria | Acknowledged antibacterial properties | ontosight.ai |

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which offers protection from antibiotics and host immune responses. nih.govmdpi.com The ability to inhibit biofilm formation is a key strategy in combating persistent and chronic bacterial infections. nih.govopenrepository.com

Currently, there is a lack of specific research focused on the direct effects of this compound on biofilm formation. However, the broader class of phenolic compounds and salicylates has been investigated for anti-biofilm properties. nih.gov For instance, certain natural compounds inhibit biofilms of Listeria monocytogenes by suppressing the quorum-sensing (QS) system, a form of bacterial cell-to-cell communication that regulates virulence and biofilm development. nih.gov Strategies for biofilm inhibition often involve targeting bacterial adhesion, matrix production, or quorum sensing. mdpi.com Given that derivatives of the related 2-hydroxybenzaldehyde have been synthesized and shown to inhibit biofilm formation in S. aureus, this suggests a potential, yet unexplored, avenue for this compound. openrepository.com

Modulation of Cellular Signaling Pathways (e.g., p16-pRb pathway)

There is currently no scientific literature available that directly links this compound to the modulation of the p16-pRb cellular signaling pathway.

The p16-pRb pathway is a critical regulator of the cell cycle. researchgate.netresearchgate.net The p16 protein acts as a tumor suppressor by inhibiting cyclin-dependent kinases (CDK4 and CDK6). nih.govnih.gov This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). researchgate.netnih.gov In its hypophosphorylated state, pRb binds to the E2F transcription factor, which blocks the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby enforcing cell cycle arrest. researchgate.netresearchgate.netyoutube.com Disruption of this pathway is a common event in the development of many human cancers. nih.gov

While direct evidence is absent for salicylaldoxime, a recent study on Schiff base derivatives of 2-hydroxybenzaldehyde found that they could induce apoptosis in cancer cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This indicates that compounds derived from 2-hydroxybenzaldehyde have the potential to interact with and modulate key cellular signaling pathways involved in cell proliferation and death.

Studies on Specific Molecular Interactions and Targets in Biological Systems

The biological activity of this compound stems from its interactions with various molecular targets. Its structure, featuring a hydroxyl group and an oxime group on a benzene (B151609) ring, facilitates these interactions, particularly through chelation and hydrogen bonding. ontosight.aibiosynth.com

One of the most well-documented properties of salicylaldoxime is its function as a chelating agent for transition metal ions, forming stable complexes with metals like copper, nickel, and zinc. biosynth.comtargetmol.com This property is central to some of its biological effects. For example, a copper complex of salicylaldoxime has been shown to possess anticancer activity by inhibiting topoisomerase II, an essential enzyme for DNA replication and organization. medchemexpress.com

Molecular docking and dynamics studies on related O-benzyl oxime derivatives have identified aldose reductase (ALR2) as a potential target. mdpi.com These derivatives fit into the enzyme's active site, suggesting that this compound may also interact with this enzyme, which is implicated in diabetic complications. Furthermore, other derivatives of salicylaldoxime have been synthesized and evaluated as potential reactivators of acetylcholinesterase, an enzyme critical in nerve function, indicating another possible area of molecular interaction. sigmaaldrich.com The compound is also noted to have a high affinity for cell nuclei, which may contribute to its observed antimalarial properties. biosynth.com

Table 2: Summary of Molecular Interactions and Biological Targets of this compound and its Derivatives

| Target/Interaction | Compound Studied | Biological Context | Finding/Hypothesis | Reference(s) |

| Metal Ion Chelation | Salicylaldoxime | General Biochemistry | Forms stable complexes with transition metal ions (Cu, Ni, Zn). | targetmol.com, biosynth.com, medchemexpress.com |

| Topoisomerase II | Copper complex of Salicylaldoxime | Anticancer Activity | The complex completely inhibits the relaxation activity of the enzyme. | medchemexpress.com |

| Aldose Reductase (ALR2) | (E)-benzaldehyde O-benzyl oxime derivatives | Diabetic Complications | Molecular docking studies show favorable inhibitory activity. | mdpi.com |

| Acetylcholinesterase | Novel triazole salicylaldoxime derivatives | Nerve Agent Antidote | Derivatives designed as potential reactivators of the inhibited enzyme. | sigmaaldrich.com |

| Cell Nuclei | Salicylaldoxime | Antimalarial Activity | Binds to cell factor and inhibits the growth of malarial parasites. | biosynth.com |

Derived Compounds and Analogues: Structure Activity Relationships

Impact of Substituent Position and Nature on Reactivity and Functionality

The introduction of various functional groups, such as tert-butyl, bromo, polyhydroxy, and azo moieties, significantly alters the electronic and steric properties of the parent molecule, thereby influencing its biological and chemical activities.

Polyhydroxy Groups: The number and placement of hydroxyl (-OH) groups on the benzaldehyde (B42025) fragment are critical for activity. Studies on O-benzyl oxime derivatives have shown that a polyhydroxy substitution pattern is crucial for both aldose reductase (ALR2) inhibitory activity and antioxidant capacity. For instance, derivatives like (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime have emerged as highly effective dual-acting agents, demonstrating potent ALR2 inhibition and significant antioxidant effects. The specific arrangement of these hydroxyl groups enhances the molecule's ability to interact with enzyme active sites and scavenge reactive oxygen species.

Bromo Group: The addition of a bromine atom, an electron-withdrawing group, can modulate the electronic properties and biological profile of the molecule. For example, 5-bromo-2-hydroxybenzaldehyde is a key intermediate in the synthesis of more complex structures, such as C-5-bromo-2-hydroxyphenylcalix-2-methylresorcinarene. This larger derivative, which incorporates the bromo-substituted phenol (B47542), has been shown to possess strong antiviral activity against HSV-1 and weak antibacterial activity against Gram-positive bacteria. Bromination at the 5-position can also enhance the electrophilicity of the molecule, making it suitable for certain coupling reactions in polymer synthesis.

Tert-butyl Group: The bulky tert-butyl group is often introduced to increase steric hindrance and lipophilicity. The synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is achieved through the condensation of its aldehyde precursor with hydroxylamine (B1172632) hydrochloride. This derivative and its analogues, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) oxime, are explored for their applications as intermediates in pharmaceuticals and as stabilizers in polymers. The presence of tert-butyl groups can enhance stability and influence how the molecule binds to metal ions or interacts with biological targets.

Azo Groups: Incorporating an azo (-N=N-) linkage creates highly colored compounds with a wide range of biological activities. Azo-azomethine compounds derived from vanillic aldehyde (4-hydroxy-3-methoxy benzaldehyde) have been synthesized and evaluated for their antioxidant and antimicrobial properties. These derivatives, which link the salicylaldoxime-related core to other aromatic systems, show good to moderate activity, highlighting the functional importance of the azo group as a structural bridge.

There is currently limited specific research available in the reviewed literature detailing the direct impact of an allyloxy substituent on the reactivity and functionality of (E)-2-hydroxybenzaldehyde oxime.

| Substituent Group | Position(s) | Key Impact on Functionality | Example Derivative Class |

|---|---|---|---|

| Polyhydroxy | 2,3,4- | Crucial for potent aldose reductase inhibition and antioxidant activity. | (E)-2,3,4-trihydroxybenzaldehyde O-benzyl oximes |

| Bromo | 5- | Confers antiviral and antibacterial properties; enhances electrophilicity. | C-5-bromo-2-hydroxyphenylcalix-2-methylresorcinarene |

| Tert-butyl | 3-, 5- | Increases steric bulk and stability; used as intermediates and stabilizers. | 3-tert-Butyl-2-hydroxybenzaldehyde oxime |

| Azo | Variable | Creates compounds with significant antioxidant and antimicrobial potential. | Azo-azomethine derivatives of vanillic aldehyde |